molecular formula C15H14N2O4 B11954314 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol

Katalognummer: B11954314
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: PMYRESLBNMEDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO4 This compound is known for its unique structure, which includes a methoxy group, a nitrophenyl group, and an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol typically involves the condensation of 2-methoxyphenol with 2-methyl-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 2-methoxy-6-{(E)-[(5-methyl-2-pyridinyl)imino]methyl}phenol

Uniqueness

2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Eigenschaften

Molekularformel

C15H14N2O4

Molekulargewicht

286.28 g/mol

IUPAC-Name

2-methoxy-6-[(2-methyl-5-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-12(17(19)20)8-13(10)16-9-11-4-3-5-14(21-2)15(11)18/h3-9,18H,1-2H3

InChI-Schlüssel

PMYRESLBNMEDPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.